2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Overview
Description
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile typically involves a multi-step process. One common method starts with 2,3-dichloro-5-(trifluoromethyl)pyridine as the raw material. This compound undergoes a nucleophilic substitution reaction followed by decarboxylation to yield the desired product . The reaction conditions often involve the use of basic reagents and solvents such as ethanol and sodium bicarbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The trifluoromethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bicarbonate, ethanol, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
Scientific Research Applications
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to the presence of both trifluoromethyl and acetonitrile groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acetonitrile group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFKLGNJHDHBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734548 | |
Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000564-90-8 | |
Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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